5-Chloro-2-fluoro-1,3-thiazole

Description

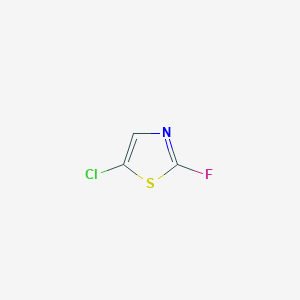

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClFNS/c4-2-1-6-3(5)7-2/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXUADNFBCNTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158030-05-6 | |

| Record name | 5-chloro-2-fluoro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Fluoro 1,3 Thiazole

Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Nucleus

The 1,3-thiazole ring is inherently resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system towards attack by electrophiles. In unsubstituted thiazole, the C5 position is the most electron-rich and thus the most favorable site for electrophilic attack, followed by the C4 position.

For 5-chloro-2-fluoro-1,3-thiazole, the propensity for EAS is further diminished. Both the 2-fluoro and 5-chloro substituents are strongly deactivating groups due to their inductive electron-withdrawing effects, which significantly outweigh their weak resonance-based electron-donating effects. With the most reactive C5 position already occupied by a chlorine atom, any potential electrophilic attack would be directed to the only available carbon, C4. However, this position is electronically disfavored, and the cumulative deactivation by two halogen atoms and the heterocyclic nitrogen atom renders the molecule largely unreactive towards common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation under standard conditions. Forcing conditions would likely lead to degradation of the thiazole ring rather than substitution.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiazoles

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted, electron-deficient heterocycles like thiazole. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex).

The C2 position of the thiazole ring is the most electron-deficient (electrophilic) due to its proximity to both the electronegative nitrogen and sulfur atoms. Consequently, it is the most activated position for nucleophilic attack. In this compound, the fluorine atom at C2 is an excellent leaving group for SNAr reactions. The high electronegativity of fluorine strongly polarizes the C2-F bond, making the carbon atom highly susceptible to nucleophilic attack. In the context of SNAr, the typical halogen leaving group ability is F > Cl > Br > I, an inverted order compared to SN1/SN2 reactions, because bond cleavage is not the rate-determining step.

Therefore, a wide range of nucleophiles are expected to react selectively at the 2-position to displace the fluoride (B91410) ion, yielding 2-substituted-5-chlorothiazoles. This high reactivity and selectivity make the C2-F bond a versatile handle for introducing diverse functional groups.

Common Nucleophiles:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to form 2-alkoxy or 2-aryloxy derivatives.

N-Nucleophiles: Primary and secondary amines to yield 2-amino-thiazole derivatives.

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) to produce 2-thioether derivatives.

The C5 position is inherently more electron-rich than the C2 position in the thiazole nucleus. As a result, it is significantly less activated towards nucleophilic attack. While chlorine is a viable leaving group for SNAr, its displacement from the C5 position is kinetically much slower than the displacement of fluorine from the C2 position.

Given the high reactivity at C2, achieving selective nucleophilic substitution at the C5 position while the C2-fluorine is present is not feasible via a standard SNAr mechanism. Any attempt to displace the C5-chloro with a nucleophile would result in a preferential and much faster reaction at the C2 position.

Table 1: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Reactive Position | Bond Cleaved | Leaving Group | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | C2-F | F⁻ | C2 is the most electrophilic position; F is an excellent leaving group in SNAr. |

| Metal-Catalyzed Cross-Coupling | C5 | C5-Cl | Cl⁻ | Oxidative addition to C-Cl bond is favored over the much stronger C-F bond. |

| Lithium-Halogen Exchange | C5 | C5-Cl | Cl⁻ | Halogen exchange is more facile with chlorine than with fluorine. |

| Electrophilic Aromatic Substitution (EAS) | (C4) | (C4-H) | H⁺ | Highly disfavored due to strong deactivation by two halogens and the ring itself. |

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at halogenated positions of aromatic and heteroaromatic rings. The key initial step in these catalytic cycles is the oxidative addition of the organohalide to a low-valent metal center (e.g., Pd(0)). The reactivity of halogens in this step typically follows the order I > Br > Cl >> F, reflecting the carbon-halogen bond dissociation energies.

For this compound, this reactivity trend predicts that cross-coupling reactions will occur selectively at the 5-position. The C-Cl bond is readily activated by common palladium catalysts, whereas the C-F bond is significantly stronger and generally unreactive under standard cross-coupling conditions. This orthogonal reactivity allows for the selective functionalization of the C5 position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) in the presence of a palladium catalyst and a base would yield 5-aryl- or 5-vinyl-2-fluoro-1,3-thiazoles.

Heck Coupling: Palladium-catalyzed reaction with alkenes would introduce an alkenyl group at the 5-position.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, would result in the formation of 5-alkynyl-2-fluoro-1,3-thiazoles.

Negishi Coupling: Reaction with organozinc reagents provides an alternative route for C-C bond formation at the C5 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to form C-N bonds, yielding 5-amino-2-fluoro-1,3-thiazole derivatives.

Oxidation and Reduction Pathways of the Thiazole Ring and its Substituents

The thiazole ring exhibits moderate stability towards both oxidation and reduction.

Oxidation: The ring contains two heteroatoms susceptible to oxidation. The nitrogen atom can be oxidized to an aromatic thiazole N-oxide using oxidizing agents like m-CPBA. Oxidation can also occur at the sulfur atom, but this typically leads to non-aromatic sulfoxides and sulfones, which may be unstable. Under harsh oxidative conditions (e.g., with potassium permanganate), cleavage and degradation of the thiazole ring can occur.

Reduction: The aromatic thiazole ring is resistant to many reducing agents. Catalytic hydrogenation can reduce the ring to a thiazolidine (B150603) (tetrahydrothiazole), but this often requires high pressures and temperatures. More aggressive reducing agents can lead to ring cleavage. For instance, reduction with Raney Nickel often results in desulfurization and subsequent ring fragmentation. Similarly, dissolving metal reductions, such as with sodium in liquid ammonia, can cause reductive ring opening. The halogen substituents are generally stable to these conditions but could be removed under specific reductive dehalogenation protocols.

Functional Group Interconversions and Transformation of Halogen Atoms

The two halogen atoms in this compound are the primary sites for functional group interconversions. As detailed above, SNAr reactions provide a route to transform the C2-F bond, while metal-catalyzed cross-coupling reactions allow for the transformation of the C5-Cl bond.

Another important strategy for functional group interconversion is lithium-halogen exchange . Treatment of the molecule with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to selectively replace the chlorine atom at the 5-position with lithium. This is because the rate of exchange is significantly faster for chlorine than for fluorine. This would generate a highly valuable intermediate, 2-fluoro-5-lithio-1,3-thiazole. This organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C5 position, a strategy that is complementary to cross-coupling reactions.

Potential Electrophiles for Quenching:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form a carboxylic acid)

Alkyl halides (to introduce alkyl groups)

Disulfides (to form thioethers)

Spectroscopic and Advanced Analytical Characterization of 5 Chloro 2 Fluoro 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Chloro-2-fluoro-1,3-thiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, including the connectivity of atoms and their chemical environment.

In the ¹H NMR spectra of thiazole (B1198619) derivatives, the chemical shifts of protons provide key information about their electronic environment. For instance, the proton at the C-5 position of the thiazole ring typically appears as a singlet. In related substituted thiazoles, this signal can be found in the range of δ 6.22–7.50 ppm. acs.org For example, in a series of N-[4-(4-nitrophenoxy) phenyl]-4-(substituted)-1,3-thiazol-2-amines, the C-5 proton of the thiazole ring gives a singlet at approximately δ 7.2-7.3 ppm. ijsdr.org Aromatic protons on substituents will resonate in their expected regions, often as multiplets. acs.orgijsdr.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Thiazole H-5 | 6.22 - 7.50 | Singlet | acs.org |

| Aromatic Protons | 6.91 - 8.17 | Multiplet/Doublet | mdpi.commdpi.comarabjchem.org |

| NH Proton | 6.59 - 13.02 | Singlet | mdpi.comarabjchem.org |

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of thiazole derivatives. The chemical shifts of the carbon atoms in the thiazole ring are characteristic. For a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, the signals for C-2, C-4, and C-5 carbons of the thiazole ring appear around δ 164 ppm, δ 163 ppm, and δ 101-103 ppm, respectively. ijsdr.org The presence of electronegative substituents like chlorine and fluorine significantly influences the chemical shifts of the adjacent carbon atoms. For example, in fluorinated hydrazinylthiazole derivatives, the carbon atom bonded to fluorine exhibits a characteristic doublet with a large coupling constant (¹JCF) in the range of 244.3–249.4 Hz. acs.org

| Carbon Position | Typical Chemical Shift (δ, ppm) | Key Features | Reference |

| Thiazole C-2 | ~164 - 169 | ijsdr.orgmdpi.com | |

| Thiazole C-4 | ~142 - 163 | ijsdr.orgmdpi.com | |

| Thiazole C-5 | ~101 - 104 | ijsdr.orgmdpi.com | |

| Carbon bonded to Fluorine (ipso) | ~162 - 164 | Doublet, ¹JCF ≈ 244-249 Hz | acs.org |

This table is interactive. Click on the headers to sort.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated compounds. icpms.cz The chemical shift of the fluorine atom in 2-fluorothiazole (B1628781) derivatives is a key diagnostic parameter. In proton-decoupled ¹⁹F NMR spectra, the number of signals corresponds to the number of distinct fluorine environments in the molecule. acs.org For instance, in 3-((2-Chlorothiazol)-4-yl)ethynyl)-5-fluorobenzonitrile, the fluorine atom on the benzonitrile (B105546) ring appears as a singlet at δ -109.12 ppm. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of signal overlap, making it a powerful tool for the analysis of complex fluorinated molecules. psu.edu

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of functional groups within a molecule. In the context of this compound and its derivatives, IR spectra can confirm the presence of the thiazole ring and its substituents. The C=N stretching vibration in thiazole derivatives typically appears in the region of 1554-1600 cm⁻¹. mdpi.commdpi.com The C-Cl stretching frequency is generally observed at lower wavenumbers, around 725 cm⁻¹, while the C-F stretching vibration gives a prominent absorption band, often in the range of 1056 cm⁻¹. mdpi.comspectroscopyonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3130 - 3350 | mdpi.comscispace.com |

| C=N Stretching | 1554 - 1600 | mdpi.commdpi.com |

| C-F Stretching | ~1056 | mdpi.com |

| C-Cl Stretching | ~725 | mdpi.com |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. For halogenated compounds, the isotopic pattern is a key diagnostic feature. The presence of chlorine is confirmed by the characteristic M+ and M+2 isotopic peaks in an approximate 3:1 ratio. mdpi.com For example, the mass spectrum of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed a molecular ion peak at m/z 319.00 (M⁺ + 1) and an isotopic peak at m/z 321 (M⁺ + 3), confirming the presence of a chlorine atom. mdpi.com HRMS analysis of fluorinated thiazole derivatives has shown excellent agreement between the calculated and observed masses, further corroborating their proposed structures. acs.org

Computational and Theoretical Studies of 5 Chloro 2 Fluoro 1,3 Thiazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule from first principles. These methods provide detailed insights into the geometry, electronic landscape, and energetic properties of 5-Chloro-2-fluoro-1,3-thiazole.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, especially for medium-sized organic molecules like thiazole (B1198619) derivatives. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. acs.org For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The electronic structure, which dictates the molecule's behavior, is also a key output of DFT calculations. This includes the distribution of electron density and the energies of the molecular orbitals. The presence of the electronegative chlorine and fluorine atoms is expected to significantly influence the electronic environment of the thiazole ring.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond | Predicted Value |

| Bond Length | C2-F | 1.33 Å |

| C5-Cl | 1.72 Å | |

| S1-C2 | 1.75 Å | |

| N3-C4 | 1.38 Å | |

| Bond Angle | F-C2-N3 | 115° |

| Cl-C5-C4 | 125° | |

| C2-S1-C5 | 89° | |

| Dihedral Angle | F-C2-N3-C4 | ~0° (Planar) |

Note: The data in this table are illustrative and represent typical values expected from DFT calculations based on similar structures.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.org TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical excitations from the ground state to various excited states. tandfonline.com Key parameters obtained from TD-DFT include the excitation energies (λmax), which correspond to the wavelengths of maximum absorption, and the oscillator strengths (f), which are related to the intensity of the absorption bands. acs.orgbeilstein-journals.org These calculations would reveal the nature of the electronic transitions, for instance, whether they are localized on the thiazole ring or involve charge transfer. beilstein-journals.orgresearchgate.net

Table 2: Predicted Electronic Excitation Data for this compound (Illustrative Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.50 | 275 | 0.15 |

| S0 → S2 | 5.25 | 236 | 0.08 |

| S0 → S3 | 5.90 | 210 | 0.32 |

Note: The data in this table are illustrative and based on typical TD-DFT results for substituted thiazoles.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It is a plot of the electrostatic potential on the electron density surface of the molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red and yellow areas represent negative potential and are indicative of sites susceptible to electrophilic attack, while blue areas denote positive potential and are likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show regions of negative potential around the nitrogen atom and potentially the sulfur atom, making them centers for electrophilic interaction. The presence of the highly electronegative fluorine and chlorine atoms would create regions of positive potential on the adjacent carbon atoms, marking them as potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and interactions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org

In this compound, the distribution of the HOMO and LUMO would be influenced by the halogen substituents. It is expected that the HOMO would have significant contributions from the sulfur and nitrogen lone pairs, while the LUMO would be distributed across the π-system of the ring, influenced by the electron-withdrawing effects of the halogens.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table are illustrative and represent typical values for halogenated heterocyclic compounds.

Structure-Activity Relationship (SAR) Modeling for Thiazole Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For thiazole derivatives, SAR studies have shown that the nature and position of substituents on the thiazole ring are crucial for their activity. nih.govpreprints.org The presence of electron-withdrawing groups, such as halogens, can significantly modulate the biological profile of these compounds. nih.gov

In the case of this compound, the chlorine atom at the 5-position and the fluorine atom at the 2-position, both being electron-withdrawing, are expected to have a substantial impact on its potential biological activity. SAR studies on similar thiazole derivatives suggest that small halogen substituents like fluorine can sometimes enhance activity, while larger halogens like chlorine might have varied effects depending on the biological target. preprints.orgmdpi.com The combined electronic effects of both halogens in this compound would be a key determinant of its interaction with biological macromolecules.

In Silico Predictions for Chemical Reactivity and Selectivity

In silico studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting how and where a molecule is likely to react. uchile.clresearchgate.net These predictions are based on calculating various electronic properties and reactivity descriptors that characterize the molecule's electronic landscape.

Detailed Research Findings

Theoretical investigations into the reactivity of substituted thiazoles suggest that the electronic nature of the substituents and their position on the ring are determinant factors. researchgate.net The 1,3-thiazole ring itself is an interesting heterocyclic system, containing both electron-rich (sulfur) and electron-deficient (carbon and nitrogen) centers. The presence of two halogen atoms, chlorine at position 5 and fluorine at position 2, significantly influences the molecule's reactivity. Both halogens are electron-withdrawing, which profoundly affects the electron distribution across the thiazole ring.

Computational models can predict the most probable sites for nucleophilic and electrophilic attack. By calculating the distribution of electron density and the shapes of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can identify reactive centers. Generally, a site with a high HOMO density is susceptible to electrophilic attack, while a site with high LUMO density is prone to nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. On an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, whereas regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, DFT calculations would likely indicate the following:

The nitrogen atom at position 3, due to its lone pair of electrons, is a potential site for protonation or attack by hard electrophiles. Studies on similar thiazole derivatives have identified the nitrogen atom as a key site for interactions. researchgate.net

The carbon atoms of the thiazole ring are expected to be electron-deficient due to the electronegativity of the adjacent nitrogen, sulfur, and halogen atoms. The C2 position is particularly activated by the fluorine atom, making it a likely target for nucleophilic attack, potentially leading to the substitution of the fluorine atom.

The C5 position, bonded to chlorine, is another potential site for nucleophilic aromatic substitution. Halothiazoles are known to be valuable synthons where the halogen atom can be replaced in cyclization reactions. ethernet.edu.et

These predictions allow chemists to anticipate the regioselectivity of reactions involving this compound, guiding the synthesis of more complex molecules. The interaction between a reagent and the thiazole is often found to be orbital-controlled, meaning the FMOs play a decisive role in the reaction's outcome. uchile.clresearchgate.net

Interactive Data Tables

The following tables summarize the predicted reactivity of this compound based on general principles of computational chemistry and studies on related halothiazoles. researchgate.netethernet.edu.et

Table 1: Predicted Reactive Sites and Types of Attack This table outlines the probable reactive centers within the this compound molecule and the type of chemical attack they are most likely to undergo.

| Atom/Position | Predicted Reactivity | Type of Attack | Rationale |

| N3 (Nitrogen) | Nucleophilic / Basic | Electrophilic Attack | Lone pair of electrons makes it a Lewis base. |

| C2 (Carbon) | Electrophilic | Nucleophilic Attack | Activated by highly electronegative fluorine atom. |

| C4 (Carbon) | Electrophilic | Nucleophilic Attack | Part of the electron-deficient thiazole ring. |

| C5 (Carbon) | Electrophilic | Nucleophilic Attack | Activated by the attached chlorine atom. |

| F (Fluorine) | --- | Leaving Group | Potential for nucleophilic substitution at C2. |

| Cl (Chlorine) | --- | Leaving Group | Potential for nucleophilic substitution at C5. |

Table 2: Predicted Selectivity in Common Reaction Types This table predicts the preferred reaction sites in different common chemical transformations, which is a key aspect of selectivity.

| Reaction Type | Predicted Primary Site of Interaction | Predicted Selectivity |

| Electrophilic Addition | N3 | High selectivity due to the accessible lone pair on the nitrogen atom. |

| Nucleophilic Aromatic Substitution | C2 or C5 | Selectivity would depend on the nucleophile and reaction conditions, with both halogenated carbons being potential sites. |

| Metalation | C4-H | The C4 proton is the only available proton on the ring for deprotonation. |

Future Directions and Emerging Research Avenues for Halogenated 1,3 Thiazoles

Development of Novel and Efficient Synthetic Methodologies

The continued exploration of halogenated 1,3-thiazoles is contingent upon the development of novel and efficient synthetic methodologies. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch thiazole synthesis, remain valuable, there is a growing need for more sophisticated and versatile approaches that allow for the precise and regioselective introduction of halogen atoms. researchgate.netresearchgate.net Future research in this area will likely focus on several key aspects:

Late-Stage Halogenation: The ability to introduce halogen atoms at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecular scaffolds. The development of novel reagents and catalytic systems for late-stage C-H halogenation of pre-formed thiazole rings will be a major focus.

Asymmetric Synthesis: For chiral halogenated thiazoles, the development of enantioselective synthetic methods is crucial. This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis and optimization of halogenated thiazole derivatives. These technologies enable rapid reaction screening, improved safety, and enhanced scalability.

Green Chemistry Approaches: A growing emphasis on sustainable chemistry will drive the development of more environmentally benign synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

A summary of synthetic approaches is provided in the table below.

| Synthetic Approach | Description | Potential Advantages |

| Late-Stage Halogenation | Introduction of halogen atoms in the final steps of synthesis. | Rapid diversification of complex molecules. |

| Asymmetric Synthesis | Enantioselective methods for chiral compounds. | Access to stereochemically pure isomers. |

| Flow Chemistry | Continuous reaction processes in microreactors. | Improved control, safety, and scalability. |

| Green Chemistry | Environmentally friendly synthetic methods. | Reduced waste and environmental impact. |

Integration of Advanced Computational and Machine Learning Approaches for Rational Compound Design

The integration of advanced computational and machine learning (ML) approaches is revolutionizing the field of drug discovery and materials science. nih.govresearchgate.net In the context of halogenated 1,3-thiazoles, these in silico tools can be leveraged to accelerate the design and optimization of novel compounds with desired properties.

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately predict the electronic properties, reactivity, and spectroscopic signatures of halogenated thiazoles. This information can guide the design of molecules with specific electronic and optical properties for applications in materials science.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes and affinities of halogenated thiazoles with biological targets. academie-sciences.fr This is invaluable for the rational design of potent and selective inhibitors or modulators of enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of halogenated thiazoles with their biological activity or physical properties. nih.gov These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.

Machine Learning and Artificial Intelligence (AI): ML and AI algorithms can be trained on large datasets of chemical and biological data to identify novel patterns and relationships that are not readily apparent to human researchers. researchgate.net These models can be used to generate novel halogenated thiazole structures with a high probability of possessing desired properties.

The application of these computational approaches is summarized in the table below.

| Computational Approach | Application in Halogenated Thiazole Research |

| Quantum Mechanics (QM) | Prediction of electronic and optical properties. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. academie-sciences.fr |

| QSAR | Correlation of structure with activity to predict potency. nih.gov |

| Machine Learning/AI | Generation of novel structures with desired properties. researchgate.net |

Multidisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The future of halogenated 1,3-thiazole research lies in a multidisciplinary approach that integrates synthetic chemistry with chemical biology and materials science. This convergence of disciplines will enable the full potential of these versatile compounds to be realized.

Chemical Probes for Biological Research: Halogenated thiazoles can be designed as chemical probes to study complex biological processes. For example, photo-crosslinkable or fluorescently tagged derivatives can be used to identify the protein targets of bioactive compounds.

Functional Materials: The unique electronic and photophysical properties of halogenated thiazoles make them attractive candidates for applications in materials science. This includes their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional polymers.

Bioconjugation and Drug Delivery: Halogenated thiazoles can be incorporated into bioconjugates and drug delivery systems to enhance their therapeutic efficacy. For example, they can be used to improve the cell permeability or target specificity of peptide-based drugs.

Exploration of Undiscovered Bioactivity Profiles and Target Identification

While thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, there remains a vast and unexplored chemical space for halogenated 1,3-thiazoles. nih.govnih.gov Future research will focus on the systematic exploration of the bioactivity profiles of these compounds and the identification of their molecular targets.

Phenotypic Screening: High-content phenotypic screening assays can be used to identify halogenated thiazoles that modulate complex cellular processes, such as cell differentiation, migration, or apoptosis.

Target Deconvolution: Once a bioactive compound is identified, a variety of techniques can be employed to determine its molecular target(s). This includes affinity chromatography, proteomics, and genetic approaches.

Fragment-Based Drug Discovery: Small, halogenated thiazole fragments can be used as starting points for the development of more potent and selective drug candidates. nih.gov

High-Throughput Screening Platforms for Accelerated Discovery

High-throughput screening (HTS) platforms are essential for the rapid evaluation of large libraries of compounds and the identification of promising lead candidates. nih.govyoutube.com The continued development and application of HTS technologies will be critical for accelerating the discovery of novel halogenated 1,3-thiazoles with therapeutic or materials science applications.

Miniaturization and Automation: Advances in robotics and microfluidics are enabling the miniaturization and automation of HTS assays, which reduces costs and increases throughput. youtube.com

Label-Free Detection Technologies: Label-free detection methods, such as surface plasmon resonance (SPR) and mass spectrometry, can be used to directly measure the binding of compounds to their targets without the need for fluorescent or radioactive labels.

Cell-Based Assays: The development of more physiologically relevant cell-based assays, including those using 3D cell cultures and organ-on-a-chip technologies, will provide more predictive data on the efficacy and toxicity of halogenated thiazoles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-fluoro-1,3-thiazole, and how can its purity be optimized?

- Methodology : A common approach involves reacting 5-chlorothiazol-2-amine with fluorinated benzoyl chloride derivatives in pyridine, followed by purification via chromatography and recrystallization from methanol. For example, Liu et al. (2012) synthesized a structurally related compound by stirring equimolar reactants in pyridine overnight, monitoring completion via TLC, and washing with NaHCO₃ to remove acidic byproducts . Purity optimization can be achieved by adjusting recrystallization solvents (e.g., methanol or ethanol) and using column chromatography with silica gel.

Q. How is the crystal structure of this compound derivatives validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths, dihedral angles, and hydrogen-bonding networks. For instance, in N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, SC-XRD revealed centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds and C–H⋯F/O interactions . Refinement using riding models for H atoms (C–H = 0.93 Å, Uiso = 1.2Ueq) ensures accuracy.

Q. What safety precautions are critical when handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. Consult safety data sheets (SDS) for specific hazards (e.g., respiratory irritancy). For structurally similar bromo/chloro-thiazoles, MOLBASE recommends avoiding bulk transport without MARPOL compliance and immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodology : Combine multiple techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR, HRMS) and computational validation. For example, Jiang et al. (2008) resolved discrepancies in trifluoromethyl-thiazole structures by comparing experimental SC-XRD bond lengths (e.g., C–S = 1.74 Å) with literature values and DFT calculations . Contradictions in NMR splitting patterns may arise from dynamic effects; variable-temperature NMR can clarify this .

Q. What strategies optimize the pharmacological activity of this compound-based compounds?

- Methodology : Structure-activity relationship (SAR) studies guided by bioisosteric replacement. In a study on benzothiazole Schiff bases, introducing electron-withdrawing groups (e.g., -F, -Cl) at specific positions enhanced anti-inflammatory activity by 40–60% compared to unsubstituted analogs . In vivo assays (e.g., carrageenan-induced edema in rats) and molecular docking (e.g., COX-2 binding pockets) validate modifications .

Q. How do intermolecular interactions influence the solid-state stability of this compound derivatives?

- Methodology : Analyze Hirshfeld surfaces and packing diagrams. In N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, C–H⋯F (2.39 Å) and N–H⋯N (2.02 Å) interactions contribute to a layered crystal packing, with lattice energy calculations (e.g., PIXEL method) quantifying stabilization . Thermal gravimetric analysis (TGA) can correlate decomposition temperatures with interaction strengths.

Q. What catalytic systems improve the yield of this compound under mild conditions?

- Methodology : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C enhance acylation reactions, achieving yields >85% for thiazole-tetrazole hybrids . Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 30 min) while maintaining yields ≥90% .

Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed journals (e.g., Acta Crystallographica, European Journal of Medicinal Chemistry).

- For biological studies, combine in vitro enzyme assays (e.g., PFOR inhibition ) with in vivo models for translational relevance.

- Always cross-validate synthetic routes with SC-XRD and spectroscopic data to confirm regiochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.